

# Spectroscopic Data for 1-Acetyl-1-cyclohexene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1-Acetyl-1-cyclohexene

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This guide provides a comprehensive analysis of the spectroscopic data for **1-acetyl-1-cyclohexene**, a key intermediate in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but a detailed interpretation grounded in established scientific principles. Our focus is on elucidating the structural features of the molecule through the lens of these powerful analytical techniques.

## Introduction to 1-Acetyl-1-cyclohexene

**1-Acetyl-1-cyclohexene** (CAS No. 932-66-1), with the molecular formula  $C_8H_{12}O$ , is an  $\alpha,\beta$ -unsaturated ketone.<sup>[1][2][3][4]</sup> Its structure, featuring a carbonyl group conjugated with a carbon-carbon double bond within a cyclohexene ring, gives rise to a unique spectroscopic signature. Understanding this signature is paramount for confirming its identity, assessing its purity, and predicting its reactivity in chemical transformations.

## Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first visualize the structure of **1-acetyl-1-cyclohexene**. The following diagram illustrates the numbering of the carbon and hydrogen atoms, which will be referenced throughout this guide.

Caption: Molecular structure of **1-acetyl-1-cyclohexene**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the chemical environment of  $^1\text{H}$  and  $^{13}\text{C}$  nuclei, we can map out the carbon-hydrogen framework of **1-acetyl-1-cyclohexene**.

## $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of **1-acetyl-1-cyclohexene**, typically run in  $\text{CDCl}_3$ , exhibits several key signals.<sup>[5]</sup>

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~6.9	Triplet (t)	1H	H2 (vinyllic)
~2.3	Singlet (s)	3H	H9 (acetyl $\text{CH}_3$ )
~2.2	Multiplet (m)	2H	H6
~1.6	Multiplet (m)	4H	H3, H4, H5

Interpretation:

- Vinyllic Proton (H2):** The downfield signal at approximately 6.9 ppm is characteristic of a vinyllic proton. Its deshielding is a result of its attachment to an  $\text{sp}^2$ -hybridized carbon and the electron-withdrawing effect of the conjugated carbonyl group. The triplet multiplicity arises from coupling to the two adjacent protons on C6.
- Acetyl Protons (H9):** The sharp singlet at around 2.3 ppm, integrating to three protons, is unequivocally assigned to the methyl group of the acetyl moiety. Its singlet nature indicates the absence of adjacent protons.
- Allylic Protons (H6):** The multiplet around 2.2 ppm corresponds to the two allylic protons on C6. These protons are adjacent to the double bond and are thus slightly deshielded.

- Aliphatic Protons (H3, H4, H5): The overlapping multiplets in the upfield region (around 1.6 ppm) are attributed to the remaining six protons of the cyclohexene ring. Their signals are complex due to spin-spin coupling with each other.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their electronic environment.

Chemical Shift (δ, ppm)	Assignment
~199	C7 (C=O)
~142	C1 (alkene)
~138	C2 (alkene)
~28	C9 (acetyl CH <sub>3</sub> )
~26	C6
~23	C3
~22	C5
~21	C4

Interpretation:

- Carbonyl Carbon (C7): The most downfield signal, typically around 199 ppm, is characteristic of a ketone carbonyl carbon.<sup>[6]</sup> The conjugation with the double bond shifts this signal slightly upfield compared to a saturated ketone.<sup>[6]</sup>
- Alkene Carbons (C1, C2): The signals at approximately 142 and 138 ppm are assigned to the sp<sup>2</sup>-hybridized carbons of the double bond. The carbon atom C1, which is bonded to the acetyl group, is typically the more deshielded of the two.
- Aliphatic and Acetyl Carbons: The remaining signals in the upfield region correspond to the sp<sup>3</sup>-hybridized carbons of the cyclohexene ring and the acetyl methyl group. The chemical shifts of the ring carbons are influenced by their proximity to the double bond and the

carbonyl group. The  $\beta$ -carbon of an  $\alpha,\beta$ -unsaturated carbonyl system can provide insights into the compound's reactivity.<sup>[7]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of **1-acetyl-1-cyclohexene** is characterized by strong absorptions corresponding to the C=O and C=C bonds.<sup>[8]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1665	Strong	C=O stretch (conjugated ketone)
~1615	Medium	C=C stretch (alkene)
~2930	Medium-Strong	C-H stretch (sp <sup>3</sup> carbons)
~3030	Weak	C-H stretch (sp <sup>2</sup> carbon)

Interpretation:

The key feature of the IR spectrum is the position of the carbonyl (C=O) stretching vibration. For a saturated ketone, this band typically appears around 1715 cm<sup>-1</sup>.<sup>[6]</sup> In **1-acetyl-1-cyclohexene**, the conjugation of the carbonyl group with the C=C double bond lowers the stretching frequency to approximately 1665 cm<sup>-1</sup>.<sup>[6]</sup> This is a hallmark of  $\alpha,\beta$ -unsaturated ketones and is a direct consequence of the delocalization of  $\pi$ -electrons, which weakens the C=O bond. The C=C stretching vibration is observed around 1615 cm<sup>-1</sup>. The spectrum also shows characteristic C-H stretching vibrations for both sp<sup>3</sup> and sp<sup>2</sup> hybridized carbons.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common technique for analyzing small organic molecules like **1-acetyl-1-cyclohexene**.

The mass spectrum of **1-acetyl-1-cyclohexene** shows a molecular ion peak ( $M^+$ ) at a mass-to-charge ratio ( $m/z$ ) of 124, corresponding to the molecular weight of the compound ( $C_8H_{12}O$ ).<sup>[1]</sup>

Key Fragmentation Peaks:

$m/z$	Proposed Fragment
124	$[M]^+$ (Molecular Ion)
109	$[M - CH_3]^+$
81	$[M - COCH_3]^+$
67	$[C_5H_7]^+$

Interpretation:

The fragmentation pattern is consistent with the structure of **1-acetyl-1-cyclohexene**. The loss of a methyl group ( $CH_3$ , 15 Da) from the molecular ion gives rise to the peak at  $m/z$  109. A significant peak is often observed at  $m/z$  81, corresponding to the loss of the acetyl group ( $COCH_3$ , 43 Da), resulting in a stable cyclohexenyl cation. Further fragmentation of the cyclohexene ring can lead to the formation of smaller fragments, such as the peak at  $m/z$  67.

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented in this guide. Specific parameters may vary depending on the instrument and experimental conditions.

## NMR Spectroscopy

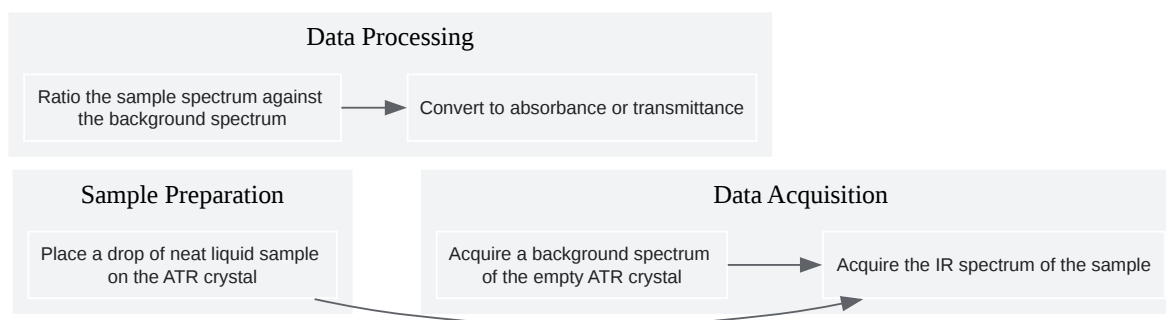


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Caption: A generalized workflow for NMR sample preparation and data acquisition.

- Sample Preparation: Accurately weigh 10-20 mg of **1-acetyl-1-cyclohexene** and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean vial.[9] Transfer the solution to a 5 mm NMR tube.[9]
- Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.[9]
- Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.[9]
- Data Acquisition: Acquire the Free Induction Decay (FID) for both <sup>1</sup>H and <sup>13</sup>C nuclei using appropriate pulse sequences and acquisition parameters.[9]
- Data Processing: Process the FID using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum. For <sup>1</sup>H NMR, integrate the signals to determine the relative number of protons.

## IR Spectroscopy

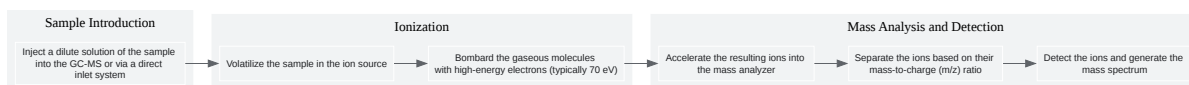


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Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
- Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application: Place a small drop of neat **1-acetyl-1-cyclohexene** directly onto the ATR crystal.
- Data Acquisition: Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (Electron Ionization)



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Caption: The fundamental steps involved in Electron Ionization Mass Spectrometry.

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.[10]
- Ionization: In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[11] This causes the molecule to lose an electron, forming a radical cation (the molecular ion), and also induces fragmentation.[11]
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.[12]

- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[12]

## Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating characterization of **1-acetyl-1-cyclohexene**. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups and the effect of conjugation, and the mass spectrum confirms the molecular weight and provides insight into the molecule's fragmentation pathways. This detailed analysis serves as a valuable resource for any scientist working with this important chemical compound.

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